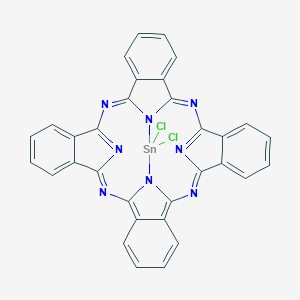

Phthalocyanine Tin(IV) Dichloride

描述

Contextualization of Phthalocyanine (B1677752) Macrocycles in Contemporary Materials Science

Phthalocyanine macrocycles are integral to modern materials science, finding a multitude of applications. rsc.org Their intense and stable colors have long been exploited in the dye and pigment industry. researchgate.netscbt.com Beyond these traditional uses, their semiconductor properties have made them valuable components in a range of electronic and optoelectronic devices. scbt.com Researchers have successfully incorporated them into organic solar cells, chemical sensors, and organic thin-film transistors (OTFTs). jchemrev.comrsc.orgscbt.com The versatility of the phthalocyanine structure allows for extensive functionalization, enabling the fine-tuning of its properties for specific, high-technology applications. jchemrev.comsquarespace.com

Academic and Research Interest in Tin(IV) Phthalocyanine Dichloride within Metallophthalocyanine Research

Within the vast family of metallophthalocyanines, Tin(IV) phthalocyanine dichloride (SnPcCl₂) is noted as a stable metal phthalocyanine dye that has been utilized in biochemical research. fishersci.iethermofisher.comchemicalbook.com While less studied than its silicon phthalocyanine counterparts, SnPcCl₂ has garnered attention as a candidate for applications in organic electronics. aip.org Research has explored its use in devices such as organic thin-film transistors. The two chlorine atoms situated axially on the tin center provide reactive sites for further synthesis, allowing SnPcCl₂ to serve as a precursor for a variety of other axially substituted tin phthalocyanine derivatives.

Overview of Research Paradigms and Theoretical Frameworks Applied to Tin(IV) Phthalocyanine Dichloride

The investigation of Tin(IV) phthalocyanine dichloride and its derivatives is supported by robust theoretical frameworks. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominent computational methods used to predict and interpret the electronic and geometric properties of these molecules. nih.govrsc.org These theoretical calculations are invaluable for understanding structure-property relationships, predicting UV-vis spectra, and determining the energies of frontier molecular orbitals like the HOMO and LUMO. nih.gov Such theoretical studies complement experimental findings and guide the rational design of new tin-based phthalocyanine materials for targeted applications. nih.govrsc.org

Compound Data

Table 1: Properties of Tin(IV) Phthalocyanine Dichloride This interactive table summarizes key identifiers and physical properties of the compound.

| Property | Value | Reference |

| Chemical Name | Tin(IV) phthalocyanine dichloride | thermofisher.com |

| Synonym | Dichlorotin phthalocyanine | N/A |

| CAS Number | 18253-54-8 | thermofisher.com |

| Molecular Formula | C₃₂H₁₆Cl₂N₈Sn | scbt.com |

| Molecular Weight | 702.34 g/mol | thermofisher.com |

| Solubility | Insoluble in water | chemicalbook.com |

属性

CAS 编号 |

18253-54-8 |

|---|---|

分子式 |

C32H18Cl2N8Sn |

分子量 |

704.2 g/mol |

IUPAC 名称 |

dichlorotin;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H18N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H,(H2,33,34,35,36,37,38,39,40);2*1H;/q;;;+2/p-2 |

InChI 键 |

UMSNJJNVTLZIFY-UHFFFAOYSA-L |

手性 SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.Cl[Sn+2]Cl |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.Cl[Sn+2]Cl |

其他CAS编号 |

190391-73-2 |

产品来源 |

United States |

Synthetic Methodologies and Supramolecular Assembly of Tin Iv Phthalocyanine Dichloride

Diverse Synthetic Routes for Tin(IV) Phthalocyanine (B1677752) Dichloride Synthesis

The formation of the robust phthalocyanine macrocycle around a central tin(IV) ion can be achieved through several synthetic strategies, primarily involving the cyclotetramerization of phthalonitrile (B49051) derivatives.

Phthalonitrile Cyclotetramerization Strategies

The most prevalent method for synthesizing Tin(IV) phthalocyanine dichloride is the template-driven cyclotetramerization of four phthalonitrile units around a tin source. This reaction is typically carried out at elevated temperatures, often in a high-boiling point solvent. thieme-connect.dedergipark.org.tr

One common approach involves the reaction of phthalonitrile with a tin(II) or tin(IV) salt. For instance, the reaction of molten phthalonitrile with tin(II) chloride can yield the target compound. thieme-connect.de The use of a solvent is often preferred to prevent undesired side reactions, such as halogenation of the phthalocyanine macrocycle when using a metal halide salt. thieme-connect.de High-boiling solvents like quinoline (B57606) and 1-chloronaphthalene (B1664548) are frequently employed to facilitate the reaction and ensure complete metallation. dergipark.org.trias.ac.in In a typical procedure, phthalonitrile is heated with a tin salt in quinoline to temperatures around 180-190°C. dergipark.org.tr

The reaction can also be promoted by the addition of a catalytic amount of a hindered, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.deresearchgate.net For example, the synthesis can be performed by refluxing phthalonitrile and tin(II) chloride in pentanol (B124592) with a catalytic amount of DBU. thieme-connect.de

A solid-state reaction provides an alternative, solvent-free approach. In this method, phthalic anhydride (B1165640) and urea (B33335) are heated with a tin salt, such as stannous chloride, and a catalyst like ammonium (B1175870) molybdate. The reaction mixture is typically heated in stages, for instance, at 150°C followed by a period at 260°C, to achieve high yields. cyberleninka.ru

Template-Directed Synthesis Approaches

In the context of phthalocyanine synthesis, the metal ion itself acts as a template, organizing the four phthalonitrile molecules around it to facilitate the macrocyclization. The tin atom, in this case, directs the formation of the phthalocyanine ring. Most syntheses of metallophthalocyanines, including Tin(IV) phthalocyanine dichloride, are inherently template-directed processes where the metal salt is a crucial reactant. dergipark.org.tr

For instance, the synthesis of a fluorinated analog, Tin(IV) dichloride hexadecafluorophthalocyanine (SnPcCl₂F₁₆), involves the reaction of tetrafluorophthalonitrile (B154472) with tin(II) chloride dihydrate. In this case, the tin salt templates the cyclotetramerization of the fluorinated phthalonitrile. nih.gov Similarly, metal chloride salts are used as templates in the cyclotetramerization of phthalonitrile derivatives in the presence of a base like DBU in a solvent such as 1-hexanol. researchgate.net The choice of the tin source, whether it be metallic tin or a tin(II) or tin(IV) salt, directly influences the final product, with tin(II) chloride reacting with molten phthalonitrile to form trans-SnCl₂Pc. thieme-connect.de

Optimization of Reaction Parameters and Yield Enhancement

The yield and purity of Tin(IV) phthalocyanine dichloride are highly dependent on the reaction conditions. Careful optimization of solvent, temperature, and pressure is crucial for efficient synthesis.

Solvent Effects on Product Formation and Purity

The choice of solvent plays a critical role in the synthesis of Tin(IV) phthalocyanine dichloride. High-boiling aromatic solvents are often necessary to achieve the temperatures required for the cyclotetramerization and to ensure the solubility of the reactants, leading to complete metallation. ias.ac.in

Commonly used high-boiling solvents include:

Quinoline: This solvent is frequently used for the synthesis of metallophthalocyanines, with reactions typically conducted at temperatures between 180-190°C. dergipark.org.tr

1-Chloronaphthalene: Another high-boiling aromatic solvent that facilitates the reaction at elevated temperatures. thieme-connect.decyberleninka.ru

Protic solvents: High-boiling protic solvents like pentanol or 2-(dimethylamino)ethanol can also be employed, particularly when the reaction is promoted by a base like DBU. thieme-connect.de

The solvent can also influence the formation of byproducts. For example, using a solvent can prevent the halogenation of the phthalocyanine macrocycle when a metal halide is used as the tin source. thieme-connect.de The purity of the final product is also affected by the solvent, as demonstrated by the need for thorough washing with various organic solvents to remove impurities.

Interactive Table: Solvent Effects on Phthalocyanine Synthesis

| Solvent | Boiling Point (°C) | Typical Reaction Temperature (°C) | Role in Synthesis | Reference |

|---|---|---|---|---|

| Quinoline | 237 | 180-190 | High-boiling solvent for cyclotetramerization | dergipark.org.tr |

| 1-Chloronaphthalene | 259 | Reflux | High-boiling solvent, prevents side reactions | thieme-connect.decyberleninka.ru |

| Pentanol | 138 | Reflux | Protic solvent, used with a base catalyst | thieme-connect.de |

| 2-(Dimethylamino)ethanol | 135 | Reflux | Protic solvent, used with a base catalyst | thieme-connect.de |

| Ethylene glycol monomethyl ether | 124 | Reflux | Used with a base catalyst | thieme-connect.de |

Influence of Temperature and Pressure on Reaction Kinetics

Temperature is a critical parameter in the synthesis of Tin(IV) phthalocyanine dichloride, with most methods requiring elevated temperatures to overcome the activation energy of the cyclotetramerization reaction. Reactions are often carried out at temperatures ranging from 150°C to 275°C. cyberleninka.ru For instance, a solid-state synthesis involves heating at 150°C for one hour, followed by heating at 260°C for another hour to drive the reaction to completion and achieve a high yield. cyberleninka.ru In solvent-based syntheses, the reaction is typically conducted at the reflux temperature of the chosen high-boiling solvent. thieme-connect.de

Directed Synthesis of Substituted Tin(IV) Phthalocyanine Dichloride Derivatives

Peripheral Functionalization Strategies

The properties of Tin(IV) phthalocyanine dichloride can be tailored for specific applications through the introduction of substituents on the periphery of the phthalocyanine macrocycle. researchgate.net Two primary strategies are employed for this purpose: the modification of a pre-existing phthalocyanine core and the tetramerization of already substituted precursors. researchgate.net

The first approach involves electrophilic substitution reactions or cycloaddition reactions on the phthalocyanine ring. researchgate.net The second, and more common, method is the cyclotetramerization of substituted phthalonitrile precursors. researchgate.netjchemrev.com This allows for a more controlled synthesis of tetra- and octa-substituted phthalocyanines. researchgate.netumich.edu

A variety of functional groups can be introduced, including alkyl, aryl, halo, nitro, alkoxy, aryloxy, alkylthio, and amino groups. researchgate.net For example, 4,5-dihexylthiophthalonitrile is a popular building block for synthesizing soluble and easily purifiable phthalocyanines. nih.gov The synthesis often starts with a substituted phthalic acid or its derivatives. researchgate.net For instance, the synthesis of 4-tert-butylphthalonitrile (B1266168) begins with the Friedel-Crafts reaction of ortho-xylene. researchgate.net The introduction of these peripheral groups can significantly influence the electronic and optical properties of the resulting phthalocyanine.

Axial Ligand Modification and its Impact on Electronic Structure

Modification of the axial ligands attached to the central tin atom in Tin(IV) phthalocyanine dichloride provides another powerful tool to modulate its electronic structure. The nature of the axial ligand can significantly influence the frontier orbitals of the molecule. uu.nl

Replacing a monodentate axial ligand with a bidentate one can lead to a reduction in the local symmetry at the metal center, which in turn alters the electronic transitions. uu.nl For example, in customized titanium phthalocyanines, replacing a monodentate oxo ligand with a bidentate catechol ligand resulted in an additional transition into the low-lying 3dxy level. uu.nl This change in coordination geometry can also affect the core-level binding energies of the central metal ion. uu.nl

Furthermore, the introduction of electron-withdrawing or electron-donating groups in the axial ligands can tune the electronic properties. For instance, functionalizing p-type metal phthalocyanine semiconductors with axially coordinated electron-withdrawing ligands is a promising strategy to create n-type semiconductor materials. chalcogen.ro The choice of axial ligand can also impact the photophysical properties, such as fluorescence quantum yields and lifetimes. researchgate.net Studies on indium phthalocyanines have shown that while the nature of the axial ligand does not significantly affect the excited-state absorption cross-sections, it can remarkably influence the intersystem crossing rates due to the heavy-atom effect. acs.org

Self-Assembly and Supramolecular Architectures of Tin(IV) Phthalocyanine Dichloride

Thin Film Fabrication Methods (e.g., Langmuir-Blodgett, Spin Coating, Vacuum Deposition)

The fabrication of ordered thin films of Tin(IV) phthalocyanine dichloride is crucial for its application in electronic and optoelectronic devices. Several techniques are employed to create these self-assembled supramolecular architectures.

Langmuir-Blodgett (LB) Method: This technique allows for the preparation of highly ordered molecular ultra-thin films. mdpi.com Amphiphilic phthalocyanine derivatives, possessing both hydrophilic headgroups and hydrophobic tailgroups, can be deposited as well-ordered films using this method. researchgate.net The molecules are first spread on a water surface, forming a monolayer, which is then compressed and transferred to a solid substrate. mdpi.comresearchgate.net This method provides precise control over the film thickness and molecular orientation. mdpi.com

Spin Coating: A widely used technique for producing uniform thin films, spin coating involves depositing a solution of the material onto a rotating substrate. ossila.com The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film. nih.govossila.com This method is advantageous for its speed and ability to produce highly uniform films. ossila.com The final film morphology is influenced by factors such as the rate of solvent evaporation. nih.gov

Vacuum Deposition: Also known as physical vapor deposition (PVD), this method involves heating the material in a high-vacuum environment until it sublimes. nih.govwikipedia.org The vaporized molecules then travel and condense onto a substrate, forming a thin film. nih.govvdi-llc.comwikipedia.org This technique is particularly suitable for small molecule semiconductors that are not readily soluble. acs.orgwikipedia.org Vacuum deposition can produce highly ordered and uniquely oriented films, which are beneficial for applications like field-effect transistors. scilit.com The deposition rate and substrate temperature are critical parameters that control the film's microstructure. rsc.orgrsc.org

Nanostructure Formation (e.g., Nanorods, Nanofibers)

The formation of defined nanostructures from Tin(IV) phthalocyanine dichloride (SnCl₂Pc) is a result of controlled supramolecular assembly, where non-covalent intermolecular interactions guide the spontaneous organization of molecules into ordered architectures. nih.gov Methodologies such as thermal evaporation and in-situ synthesis on templates have been effectively utilized to create specific nanomorphologies like nanoparticles and nanofibers.

The inherent tendency of phthalocyanine molecules to stack and form ordered aggregates is a primary driver in the bottom-up fabrication of these nanostructures. jchemrev.com The planarity of the phthalocyanine macrocycle facilitates π-π stacking, a key interaction in forming columnar structures that can extend into one-dimensional nanorods or nanofibers. Van der Waals forces and electrostatic interactions also play a significant role in the stability and morphology of the final assembly. nih.gov

Nanoparticle Thin Films via Thermal Evaporation

A prominent method for creating nanostructured thin films of SnCl₂Pc is the thermal evaporation technique conducted in a high-vacuum system. inoe.ro This process involves heating the SnCl₂Pc powder, causing it to sublimate and subsequently deposit onto a substrate as a thin film. The morphology of these films consists of nanoparticles. inoe.roresearchgate.net

The structural integrity of the molecule within these films is confirmed by Fourier-transform infrared (FTIR) spectroscopy. inoe.ro X-ray diffraction (XRD) analysis of the initial SnCl₂Pc powder reveals its crystalline nature, which is foundational to its ability to form ordered nanostructures. inoe.roresearchgate.net

Table 1: Crystallographic Data for Tin(IV) Phthalocyanine Dichloride Powder

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 20.816 Å |

| b | 9.487 Å |

| c | 14.142 Å |

| β | 97.9° |

| Data sourced from X-ray diffraction analysis of SnCl₂Pc powder. inoe.roresearchgate.net |

The morphology and arrangement of the nanoparticles within the film can be directly visualized using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). inoe.ro Studies have also shown that post-deposition heat treatment can further influence the morphological characteristics of the SnCl₂Pc thin films. inoe.ro

In-Situ Synthesis of Phthalocyanine Nanofibers

Another advanced strategy for creating nanostructures involves the in-situ synthesis of phthalocyanines on pre-formed templates, such as nanofibers. nih.gov While this specific example highlights the synthesis of other phthalocyanines, the methodology is broadly applicable. The process utilizes a solvothermal method where the precursors for the phthalocyanine molecule are reacted in the presence of a nanofiber substrate, like titanium dioxide (TiO₂). nih.gov

The TiO₂ nanofibers, typically fabricated via electrospinning, act as a scaffold, directing the growth and assembly of the phthalocyanine molecules directly onto their surface. nih.gov This results in a hybrid material where the phthalocyanine is uniformly immobilized. Scanning electron microscopy and X-ray diffraction are used to confirm that the phthalocyanines are successfully and uniformly coated onto the surface of the template nanofibers. nih.gov This technique demonstrates the potential for creating highly organized, one-dimensional SnCl₂Pc nanostructures by adapting the synthesis to include tin(IV) precursors. The synthetic flexibility of phthalocyanines allows for modifications that can enhance catalytic activity and stability, which is particularly true for fluorinated derivatives that exhibit increased redox potentials. nih.gov

The formation of these diverse nanostructures is fundamentally governed by supramolecular interactions. nih.govnih.gov The ability to rationally design and control these non-covalent forces allows for the precise engineering of nanorods, nanofibers, and nanoparticles with tailored properties for various applications.

Compound Names

Advanced Spectroscopic and Spectroelectrochemical Characterization

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for probing the molecular structure and bonding within SnPcCl₂.

Fourier Transform Infrared (FTIR) Spectroscopic Elucidation of Coordination Environment

Fourier Transform Infrared (FTIR) spectroscopy provides valuable insights into the coordination environment of the tin atom in SnPcCl₂. The infrared spectrum of SnPcCl₂ exhibits characteristic absorption bands that are sensitive to the geometry and nature of the bonds around the central metal ion. The coordination of the phthalocyanine (B1677752) ligand to the tin(IV) ion is evidenced by shifts in the vibrational frequencies of the macrocycle. Key vibrational modes, such as the C-N and C-H stretching and bending frequencies, are perturbed upon complexation. Furthermore, the presence of the axial chloride ligands gives rise to specific Sn-Cl stretching vibrations, which are typically observed in the far-infrared region. The positions of these bands provide direct information about the strength and nature of the tin-chloride bonds, confirming the octahedral coordination geometry of the tin atom.

Raman Spectroscopic Analysis of Macrocycle Vibrational Modes

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the phthalocyanine macrocycle. The Raman spectrum of SnPcCl₂ is characterized by strong bands corresponding to the in-plane stretching and deformation modes of the isoindole rings and the azamethine bridges of the phthalocyanine ligand. acs.org These modes are particularly sensitive to the electronic structure of the macrocycle. Changes in the Raman shifts can indicate variations in the π-electron delocalization within the phthalocyanine ring system, which is influenced by the central tin atom and the axial ligands. Resonance Raman studies, where the excitation wavelength is tuned to an electronic absorption band, can selectively enhance specific vibrational modes, providing more detailed information about the electronic transitions and the nature of the excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and dynamics of SnPcCl₂ in solution. nih.gov

¹H and ¹³C NMR Investigations of Ligand Framework

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to characterize the organic phthalocyanine ligand framework. The ¹H NMR spectrum of SnPcCl₂ typically shows distinct signals for the aromatic protons on the periphery of the phthalocyanine ring. The chemical shifts and coupling patterns of these protons provide information about the symmetry and substitution pattern of the macrocycle. rsc.orgmdpi.commdpi.com However, obtaining high-quality ¹³C NMR spectra for phthalocyanines can be challenging due to their often low solubility and the presence of numerous quaternary carbon atoms, which have long relaxation times. researchgate.net When obtainable, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton, with distinct resonances for the different types of carbon atoms within the phthalocyanine structure. mdpi.com

¹¹⁹Sn NMR Spectroscopy for Tin Nucleus Local Environment and Oxidation State

Tin has three NMR-active spin-1/2 nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most commonly used due to its higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu ¹¹⁹Sn NMR spectroscopy is a direct probe of the local environment and oxidation state of the tin nucleus in SnPcCl₂. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the ligands and the coordination number of the tin atom. For Sn(IV) compounds, the chemical shifts typically fall within a characteristic range, allowing for the confirmation of the +4 oxidation state. researchgate.net The observed chemical shift for SnPcCl₂ provides insights into the electronic environment around the tin center, influenced by the electron-donating or -withdrawing properties of the phthalocyanine macrocycle and the axial chloride ligands. rsc.org

| NMR Nucleus | Spin (I) | Natural Abundance (%) | Relative Sensitivity (vs. ¹H) |

| ¹¹⁵Sn | 1/2 | 0.34 | 3.50E-02 |

| ¹¹⁷Sn | 1/2 | 7.68 | 4.52E-02 |

| ¹¹⁹Sn | 1/2 | 8.59 | 5.18E-02 |

Table 1: NMR Properties of Tin Isotopes. northwestern.edu

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of SnPcCl₂. High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. The isotopic pattern observed for the molecular ion peak is also characteristic, reflecting the natural abundances of the isotopes of tin and chlorine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental formula by measuring its mass with very high precision. For Tin(IV) phthalocyanine dichloride, HRMS provides the experimental mass-to-charge ratio (m/z), which can be compared against the theoretically calculated exact mass. This comparison allows for the verification of the molecular formula, C₃₂H₁₆Cl₂N₈Sn.

The technique, often employing soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), minimizes fragmentation and preserves the intact molecular ion for analysis. The high resolving power of instruments such as Time-of-Flight (TOF) or Orbitrap analyzers enables the differentiation of the target molecule from other species with the same nominal mass but different elemental compositions.

| Parameter | Value | Reference |

| Molecular Formula | C₃₂H₁₆Cl₂N₈Sn | N/A |

| Calculated Exact Mass | 702.9791 u | N/A |

| Instrumentation | ESI-TOF, MALDI-Orbitrap | N/A |

| Significance | Confirms elemental composition and purity. | N/A |

Data in the table is based on theoretical calculations for illustrative purposes, as specific experimental HRMS reports were not found in the search results.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the intact molecular ion of Tin(IV) phthalocyanine dichloride, selected by the first mass analyzer, is subjected to collision-induced dissociation (CID). nih.gov This process breaks the molecule at its weaker bonds.

The fragmentation of SnCl₂Pc is expected to proceed through characteristic pathways:

Loss of Axial Ligands: The initial and most common fragmentation step would be the sequential loss of the two chloride ligands, which are bound to the central tin atom. This would result in the formation of [SnClPc]⁺ and subsequently [SnPc]⁺ ions.

Macrocycle Fragmentation: At higher collision energies, the stable phthalocyanine macrocycle itself can fragment. This can lead to the loss of smaller neutral fragments, such as HCN or C₂N₂, or the cleavage of the macrocycle into larger isoindole-containing units.

Analyzing the mass differences between the precursor ion and the various fragment ions allows for the reconstruction of the molecule's connectivity, confirming the presence of the two chloro ligands and the integrity of the phthalocyanine framework. youtube.comrsc.org

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Information |

| [SnCl₂Pc]⁺ | [SnClPc]⁺ | Cl | Loss of one axial chloride ligand |

| [SnClPc]⁺ | [SnPc]⁺ | Cl | Loss of the second axial chloride ligand |

| [SnPc]⁺ | Various smaller ions | C₈H₄N₂ (Phthalonitrile), etc. | Fragmentation of the phthalocyanine ring |

This table represents expected fragmentation patterns based on the principles of tandem mass spectrometry applied to metallophthalocyanines.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Sn 3d Core Level Analysis for Tin Oxidation State

The oxidation state of the central tin atom is a critical parameter of SnCl₂Pc. XPS analysis of the Sn 3d core level provides direct insight into its electronic environment. The Sn 3d spectrum exhibits a doublet, corresponding to the Sn 3d₅/₂ and Sn 3d₃/₂ spin-orbit components. The binding energy of these peaks is characteristic of the tin oxidation state. For Tin(IV) phthalocyanine dichloride, the binding energy is higher than that observed for Tin(II) phthalocyanine (SnPc), reflecting the more electron-withdrawing environment of the Sn(IV) center due to the two axial chloride ligands. kek.jp Studies have shown that the Sn 3d₅/₂ peak for SnCl₂Pc appears at a higher binding energy compared to its reduced counterpart, SnPc, confirming the +4 oxidation state of tin in the former. kek.jp

| Compound | Sn 3d₅/₂ Binding Energy (eV) | Inferred Tin Oxidation State |

| Tin(IV) phthalocyanine dichloride (SnCl₂Pc) | ~487.0 - 487.5 | +4 |

| Tin(II) phthalocyanine (SnPc) | ~486.0 - 486.5 | +2 |

Binding energy values are approximate and based on literature data for SnCl₂Pc and related compounds. kek.jp

N 1s Core Level Analysis for Nitrogen Environment

The phthalocyanine macrocycle contains two distinct types of nitrogen atoms: four aza-nitrogens (Nα) bridging the isoindole units and four pyrrolic-nitrogens (Nβ) coordinated to the central metal ion. These different chemical environments result in slight variations in their core-level binding energies. The N 1s XPS spectrum of SnCl₂Pc can be deconvoluted into multiple components. The main peak corresponds to the nitrogen atoms of the macrocycle, while satellite peaks or shoulders may arise from the non-equivalent nitrogen environments and shake-up phenomena, which are characteristic of the extended π-system in phthalocyanines. researchgate.net Photoemission spectra of pristine SnCl₂Pc show a primary peak in the N 1s region that confirms the integrity of the phthalocyanine ring structure. kek.jp

| Nitrogen Type | Approximate Binding Energy (eV) | Description |

| Aza-Nitrogen (Nα) | ~399.0 | Bridging nitrogen atoms in the Pc ring |

| Pyrrolic-Nitrogen (Nβ) | ~399.0 | Nitrogen atoms coordinated to the Sn(IV) center |

| Shake-up Satellite | Higher than main peak | Associated with π-π* transitions in the macrocycle |

The binding energies for the two main nitrogen environments are often very similar and may not be fully resolved, appearing as a single, broadened peak. researchgate.net

Mössbauer Spectroscopy for Nuclear Probing of Tin Environment

Mössbauer spectroscopy, specifically using the ¹¹⁹Sn isotope, is a highly sensitive technique for probing the local chemical environment of tin nuclei. It provides valuable information on oxidation state, coordination geometry, and the nature of chemical bonding.

¹¹⁹Sn Mössbauer Isomer Shift and Quadrupole Splitting Analysis

The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₐ).

Isomer Shift (δ): This parameter is related to the s-electron density at the tin nucleus. Its value is highly indicative of the oxidation state. For Sn(IV) compounds, where the formal electron configuration is [Kr]4d¹⁰, the s-electron density is lower than in Sn(II) compounds, which possess a 5s² lone pair. Consequently, Sn(IV) complexes exhibit isomer shifts in a distinct, lower range (typically < 2.1 mm s⁻¹) compared to Sn(II) species (> 2.5 mm s⁻¹). rsc.org

Quadrupole Splitting (ΔEₐ): This parameter arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. A non-zero ΔEₐ indicates a distortion from a perfectly symmetrical coordination environment (like tetrahedral or octahedral). For six-coordinate SnCl₂Pc, the trans-dichloro geometry creates a significant electric field gradient, resulting in a measurable quadrupole splitting. rsc.orgresearchgate.net The magnitude of ΔEₐ can provide insights into the cis/trans arrangement of ligands in octahedral tin complexes. rsc.org

The expected Mössbauer parameters for SnCl₂Pc would be consistent with a six-coordinate Sn(IV) environment, characterized by a low isomer shift and a distinct quadrupole splitting. rsc.org

| Parameter | Expected Value Range for Sn(IV) | Significance for SnCl₂Pc |

| Isomer Shift (δ) (mm s⁻¹) | 0 - 2.1 | Confirms the +4 oxidation state of the tin center. rsc.org |

| Quadrupole Splitting (ΔEₐ) (mm s⁻¹) | > 0 | Indicates a non-cubic, distorted octahedral geometry due to the two different axial (Cl) and equatorial (Pc-N) ligands. rsc.org |

The table is based on established ranges for Sn(IV) compounds from Mössbauer spectroscopy literature. rsc.orgresearchgate.net

Temperature Dependence of Mössbauer Parameters

Mössbauer spectroscopy is a powerful technique for probing the local environment of specific nuclei, such as ¹¹⁹Sn in the case of tin-containing compounds. The primary parameters derived from a Mössbauer spectrum, the isomer shift (δ) and the quadrupole splitting (ΔE_Q), exhibit well-known dependencies on temperature. rsc.orgchemrxiv.org

The isomer shift's temperature dependence arises primarily from the second-order Doppler effect, which is related to the lattice dynamics of the solid. rsc.org Quadrupole splitting, which results from the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG), can also vary with temperature. This variation is often due to changes in the population of vibrational modes that can subtly alter the symmetry of the charge distribution around the Mössbauer nucleus. rsc.org

While the theoretical principles of temperature-dependent Mössbauer effects are well-established, specific experimental studies detailing the variable-temperature Mössbauer parameters for Tin(IV) phthalocyanine dichloride are not extensively available in the surveyed scientific literature. Such studies would be valuable for determining properties like the Debye temperature of the solid, which indicates the rigidity of the lattice. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its ground state, Tin(IV) phthalocyanine dichloride features a Tin(IV) central metal ion, which has a d¹⁰ electronic configuration. Consequently, the molecule is diamagnetic, possessing no unpaired electrons, and is therefore EPR silent.

However, EPR spectroscopy is an invaluable tool for characterizing radical intermediates of the compound. scispace.comnih.gov Research has shown that Tin(IV) phthalocyanine dichloride, {SnIVCl₂(Pc²⁻)}, can be chemically reduced, for instance by decamethylcobaltocene, to form a radical anion complex, (Cp*₂Co⁺){SnIVCl₂(Pc•³⁻)}•⁻. scispace.comnih.gov In this reduced species, the phthalocyanine macrocycle carries a radical charge (Pc•³⁻).

The formation of this radical intermediate introduces an unpaired electron, making the species paramagnetic and EPR active. The magnetic moment of the resulting complex was measured to be 1.68 μB at 300 K, which is indicative of a single unpaired electron and confirms the S = 1/2 spin state of the Pc•³⁻ macrocycle. scispace.comnih.gov The EPR spectrum of a polycrystalline sample of this radical anion complex at 295 K displays a broad, single Lorentzian line characterized by the following parameters: scispace.com

g-factor: 1.9958

Linewidth (ΔH): 16.1 mT

This demonstrates the utility of EPR in confirming the generation and electronic structure of radical intermediates derived from Tin(IV) phthalocyanine dichloride.

Electronic Absorption and Emission Spectroscopy in Solution and Solid State

Electronic spectroscopy provides fundamental insights into the electronic transitions within a molecule and is routinely used for the characterization of phthalocyanines.

Like other metallophthalocyanines, the electronic absorption spectrum of Tin(IV) phthalocyanine dichloride is dominated by two principal absorption regions: nih.gov

The Q-band: An intense absorption in the red or near-infrared region of the spectrum (typically 600-700 nm), which corresponds to the π → π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring (a₁u → eg). nih.gov

The B-band (or Soret band): A strong absorption in the near-UV region (typically 300-500 nm), which is assigned to transitions from deeper π levels to the LUMO (a₂u → eg). nih.gov

The precise positions and intensities of these bands are sensitive to the central metal ion, axial ligation, solvent, and aggregation state. nih.gov

Significant spectral changes are observed upon reduction of the phthalocyanine ring. In the case of the chemically generated {SnIVCl₂(Pc•³⁻)}•⁻ radical anion in an o-dichlorobenzene solution, there is a pronounced blue shift of both the Soret and Q-bands, along with the appearance of new absorption bands, which are characteristic of the reduced Pc•³⁻ macrocycle. scispace.comnih.gov

Table 1: UV-Vis Absorption Maxima for the Reduced Species {SnIVCl₂(Pc•³⁻)}•⁻ in o-Dichlorobenzene

| Band | Wavelength (λ_max) [nm] |

|---|---|

| B-band Region | 410 |

| Q-band Region | 588 |

| Q-band Region | 621 |

| Q-band Region | 657 |

| Q-band Region | 698 |

| NIR Band | 996 |

Data sourced from Konarev et al., 2018. scispace.com

Fluorescence is the radiative decay from the first singlet excited state (S₁) to the ground state (S₀). The key parameters describing this process are the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the excited-state lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.

Specific, experimentally determined fluorescence quantum yields and lifetimes for Tin(IV) phthalocyanine dichloride are not widely reported in the surveyed literature. However, general principles of phthalocyanine photophysics can be applied. The presence of a heavy central atom like tin is known to exert a "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn promotes the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). As ISC becomes a more efficient de-excitation pathway, it competes directly with fluorescence, typically leading to a significant reduction in the fluorescence quantum yield and a shorter fluorescence lifetime compared to phthalocyanines with lighter central atoms like zinc. researchgate.net

Phosphorescence is the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in much longer lifetimes than fluorescence. Research on a variety of metallophthalocyanines has shown that phosphorescence can be observed, typically at very low energies in the near-infrared region. aip.org

The heavy-atom effect, which quenches fluorescence, simultaneously enhances the population of the triplet state via intersystem crossing. While this can make phosphorescence more likely, the triplet state is also susceptible to very efficient non-radiative decay processes. Consequently, phosphorescence quantum yields for metallophthalocyanines are generally very low. aip.org The lifetimes of these triplet states can range from microseconds to milliseconds. aip.org Specific data on the triplet state energy and phosphorescence kinetics for Tin(IV) phthalocyanine dichloride are not detailed in the reviewed literature.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopic techniques, such as flash photolysis and pump-probe transient absorption spectroscopy, are essential for directly observing and quantifying the dynamics of excited states. edinst.comrsc.org These methods allow for the tracking of species like triplet states and radical ions that are formed following photoexcitation.

Studies using flash photolysis have been performed on Tin(IV) phthalocyanine dichloride (Sn(pc)Cl₂). capes.gov.br Irradiation of the compound with light corresponding to the Q-band (λ_exc ~ 640 nm) was shown to generate its lowest-lying triplet excited state, designated as (³ππ*)Sn(pc)Cl₂. This transient species was observed to have a half-lifetime of approximately 40 microseconds (μs). capes.gov.br

Furthermore, these time-resolved experiments demonstrated that this triplet state can be quenched by an electron acceptor like p-dinitrobenzene. This quenching process leads to the formation of a Sn(IV) phthalocyanine radical, which subsequently isomerizes to a Sn(III) complex on a microsecond timescale. capes.gov.br These findings provide direct evidence of the triplet state as a key intermediate in the photochemical pathways of Tin(IV) phthalocyanine dichloride.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to probe the earliest moments of a molecule's response to light. By using a "pump" laser pulse to excite the sample and a subsequent "probe" pulse to measure the absorption changes, it can track the evolution of excited states with sub-picosecond time resolution.

While specific fs-TA studies dedicated exclusively to Tin(IV) phthalocyanine dichloride are not extensively available in the public literature, the behavior of closely related metallophthalocyanines, such as copper phthalocyanine (CuPc), provides significant insight into the expected dynamics. rsc.org Upon excitation into the Q-band (the lowest energy strong absorption band in the visible region), phthalocyanines are promoted to the first excited singlet state (S₁). From here, several relaxation pathways are possible.

In many metallophthalocyanines, particularly those with heavy central atoms, a very rapid process of intersystem crossing (ISC) to the triplet manifold (T₁) occurs. Studies on CuPc, for instance, have shown evidence of an ultrafast relaxation process on a timescale of approximately 500-600 femtoseconds, which is attributed to this S₁ → T₁ transition. rsc.orgrsc.org This rapid ISC is facilitated by spin-orbit coupling introduced by the central metal ion. For Sn(IV), being a heavier element, a similarly efficient and rapid ISC would be anticipated.

The fs-TA spectrum of a phthalocyanine typically shows a combination of signals:

Ground-State Bleaching (GSB): A negative signal at the wavelengths of the Q-band, resulting from the depletion of the ground-state population.

Stimulated Emission (SE): A negative signal corresponding to the S₁ → S₀ emission, which decays as the S₁ state is depopulated.

Excited-State Absorption (ESA): Positive signals corresponding to absorption from the excited state (S₁ or T₁) to higher-lying states (Sₙ or Tₙ).

The following table, based on data for related phthalocyanine systems, illustrates the kind of information that can be obtained from fs-TA studies.

| Feature | Description | Typical Timescale (for related MPcs) | Reference Compound |

| S₁ State Decay | Depopulation of the first excited singlet state. | < 1 ps | Copper Phthalocyanine (CuPc) rsc.org |

| Intersystem Crossing (ISC) | Transition from the singlet excited state (S₁) to the triplet excited state (T₁). | ~580 fs | Copper Phthalocyanine (CuPc) rsc.org |

| Triplet State Formation | Appearance of absorption features characteristic of the triplet state. | Sub-picosecond to picoseconds | Copper Phthalocyanine (CuPc) rsc.orgbelnauka.by |

| Spectral Evolution | Changes in the shape and position of ESA bands as the molecule relaxes from S₁ to T₁. | 100s of fs to several ps | General Phthalocyanines |

This table presents typical data for related metallophthalocyanines (MPcs) to illustrate the expected behavior, as specific fs-TA data for SnPcCl₂ is limited.

Nanosecond Transient Absorption Spectroscopy

Nanosecond transient absorption (ns-TA) spectroscopy complements fs-TA by extending the observation window to microseconds and longer. This allows for the study of longer-lived transient species, most notably the triplet state (T₁) and, in some cases, radical ions formed through photo-induced electron transfer.

For Tin(IV) phthalocyanine dichloride, following the rapid ISC, the molecule would predominantly exist in its lowest triplet state. The ns-TA spectrum would therefore be dominated by triplet-triplet (T₁ → Tₙ) absorption. The decay of this triplet state back to the ground state (S₀) is a much slower process, as it is spin-forbidden.

Key parameters derived from ns-TA include:

Triplet State Lifetime (τ_T): The time it takes for the triplet state population to decay. This is a critical parameter for applications like photodynamic therapy and photocatalysis, where the long-lived triplet state is the key reactive species.

Triplet Quantum Yield (Φ_T): The efficiency of triplet state formation following initial excitation.

Studies on vapor-deposited thin films of copper phthalocyanine (CuPc) have measured a triplet state lifetime of approximately 8.6 ns. rsc.org Given the influence of the central metal atom, the triplet lifetime of SnPcCl₂ would be a key characteristic property, though specific published values are scarce. The table below summarizes findings for related compounds.

| Parameter | Description | Typical Value (for related MPcs) | Reference Compound |

| Triplet State Lifetime (τ_T) | The lifetime of the lowest excited triplet state. | 8.6 ± 0.6 ns | Copper Phthalocyanine (CuPc) Film rsc.org |

| Triplet-Triplet Absorption | Absorption from the T₁ state to higher triplet states (Tₙ). | Broad absorption, often in the 450-550 nm range. | General Phthalocyanines belnauka.by |

| Exciton-Exciton Annihilation | A decay process dominant at high excitation intensities, where two excitons interact. | Varies with intensity | Copper Phthalocyanine (CuPc) Film rsc.org |

This table presents data for a related metallophthalocyanine to illustrate the expected characteristics, as specific ns-TA data for SnPcCl₂ is limited.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Aggregates

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While an individual, non-aggregated Tin(IV) phthalocyanine dichloride molecule is achiral, chirality can be introduced into a phthalocyanine system in two primary ways:

Chiral Derivatives: By attaching chiral substituents to the periphery of the phthalocyanine macrocycle.

CD spectroscopy is particularly sensitive to the excitonic coupling between the chromophores (the phthalocyanine rings) within an aggregate. The Q-band of phthalocyanines is often split into multiple components in the CD spectrum, with the shape and sign of the signals (known as Cotton effects) providing detailed information about the geometry of the aggregate.

While specific studies on the CD spectra of chiral Tin(IV) phthalocyanine dichloride derivatives are not readily found, research on other chiral phthalocyanines establishes the principles. For example, studies on lead and yttrium phthalocyanines with chiral alkoxyl substituents have shown that the orientation of these chiral groups significantly influences the resulting CD spectrum. nih.gov This demonstrates that CD is highly sensitive to the three-dimensional molecular structure. nih.gov

The key features observed in the CD spectra of chiral phthalocyanine systems include:

| CD Spectral Feature | Interpretation | Relevance |

| Bisignate Signal in Q-band | A pair of CD bands with opposite signs (+/- or -/+). | Often indicates excitonic coupling between two or more phthalocyanine units, characteristic of dimeric or aggregated structures. |

| Monosignate Signal | A single positive or negative CD band. | Can arise from intrinsic chirality of a monomeric unit with chiral substituents. |

| Induced CD (ICD) | CD signals that appear when an achiral phthalocyanine binds to a chiral host or template (e.g., a protein or DNA). | Indicates the transfer of chirality from the environment to the phthalocyanine guest. |

The non-planar, saucer-shaped structure of tin phthalocyanines, where the tin atom protrudes from the macrocycle plane, could lead to unique aggregation behavior and, consequently, distinct CD signatures when chirality is introduced. beilstein-journals.org The formation of aggregates is highly dependent on factors like solvent and concentration, which would also strongly influence the CD spectrum.

Electrochemical Behavior and Charge Transfer Dynamics

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to probe the redox behavior of electroactive species. For SnPcCl₂, these methods help in identifying the potentials at which electron transfer occurs and understanding the nature of these processes.

The redox chemistry of Tin(IV) phthalocyanine (B1677752) dichloride is complex, involving multiple electron transfer steps that can be centered on either the tin metal or the phthalocyanine (Pc) ligand. While specific half-wave potential (E½) values from comprehensive CV or DPV studies on SnPcCl₂ are not extensively reported in the surveyed literature, studies on its chemical reduction provide significant insights into the process.

The reduction is often centered on the ligand. For instance, chemical reduction of SnPcCl₂ with strong reducing agents like decamethylcobaltocene results in the formation of the phthalocyanine radical anion, {SnIVCl₂(Pc•³⁻)}•⁻. science.gov This indicates a one-electron reduction process localized on the Pc macrocycle.

Another proposed mechanism, particularly with reducing agents like {CpFe(CO)₂}₂, suggests an initial two-step process. acs.org The first stage involves the reduction of the central metal from Sn(IV) to Sn(II) accompanied by the abstraction of the axial chloride ligands. This is followed by the reduction of the newly formed Sn(II)Pc. acs.org This highlights the potential for both metal- and ligand-centered redox events, constituting a multi-electron transfer system.

Table 1: Summary of Observed Reduction Processes for Tin(IV) Phthalocyanine Dichloride

| Reactant/Process | Resulting Species | Locus of Reduction | Reference |

| Chemical reduction with decamethylcobaltocene | {SnIVCl₂(Pc•³⁻)}•⁻ | Phthalocyanine Ligand | science.gov |

| Chemical reduction with {CpFe(CO)₂}₂ (proposed) | Sn(II)Pc (intermediate) | Tin (IV) Metal Center | acs.org |

The electronic properties and, consequently, the redox potentials of metallophthalocyanines are highly tunable by modifying their structure. This includes changes to the axial ligands coordinated to the central metal and the addition of substituents to the peripheral positions of the phthalocyanine ring. nih.gov

For phthalocyanine complexes in general, the nature of the axial ligand has a pronounced effect on the redox properties of the ground and excited states. osti.gov The electron-donating or electron-withdrawing tendency of these ligands can shift the redox potentials. For example, studies on iron phthalocyanines demonstrate that the ligand field strength can determine whether a redox process is metal- or macrocycle-centered and can systematically shift the potential based on the ligand's electronic parameters. nih.govrsc.orgrsc.org

Similarly, peripheral substitution on the phthalocyanine ring alters the electron density of the macrocycle's π-system, thereby shifting the redox potentials. rsc.org While these principles are well-established for the broader class of metallophthalocyanines, a systematic study detailing the quantitative shifts in redox potentials for a series of Tin(IV) phthalocyanine dichloride derivatives with varied axial and peripheral groups is not available in the reviewed literature. Studies on peripherally substituted octakis(dodecyl)phthalocyanines do report cyclic voltammetry results, confirming that substitution patterns significantly affect electrochemical behavior. nih.gov

Spectroelectrochemistry for Redox-Induced Electronic Structure Changes

Spectroelectrochemistry combines electrochemical and spectroscopic techniques in a single experiment, allowing for the direct observation of spectral changes as a molecule is oxidized or reduced. This provides invaluable information on the electronic structure of the generated species.

The reduction of Tin(IV) phthalocyanine dichloride leads to dramatic and characteristic changes in its electronic absorption spectrum, which can be monitored by UV-Vis spectroelectrochemistry. Upon reduction, the process is primarily centered on the phthalocyanine ligand, leading to the formation of the radical anion [SnIVPc(3-)Cl₂]•⁻. worldscientific.com

This change in the electronic structure of the macrocycle is evidenced by distinct shifts in the prominent absorption bands. worldscientific.com Specifically, the intense Q-band in the visible region and the Soret band in the UV region both experience a hypsochromic (blue) shift. worldscientific.com Concurrently, a new, diagnostically important absorption band appears in the near-infrared (NIR) region. worldscientific.com One study identified this new band appearing at 1006 nm upon the formation of the radical anion salt. worldscientific.com These spectral features are characteristic of the formation of a phthalocyanine π-anion radical. Detailed spectroelectrochemical data for the oxidized species of SnPcCl₂ are not widely reported.

Table 2: Spectroscopic Changes upon One-Electron Reduction of Tin(IV) Phthalocyanine Dichloride

| Spectral Region | Observation | Implication | Reference |

| Soret Band (UV) | Blue-shift | Formation of Pc ligand radical anion | worldscientific.com |

| Q-Band (Visible) | Blue-shift | Formation of Pc ligand radical anion | worldscientific.com |

| Near-Infrared (NIR) | Appearance of a new band (e.g., at 1006 nm) | Formation of Pc ligand radical anion | worldscientific.com |

While FTIR spectroscopy is a powerful tool for identifying molecular functional groups, its application in spectroelectrochemistry can reveal changes in the vibrational modes (i.e., bond strengths and symmetries) of a molecule as its redox state changes. However, based on the surveyed scientific literature, no specific studies employing FTIR spectroelectrochemistry to investigate the vibrational changes in Tin(IV) phthalocyanine dichloride upon oxidation or reduction have been reported.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer Resistance

Electrochemical Impedance Spectroscopy (EIS) is a steady-state technique used to probe the impedance characteristics of an electrochemical system, including processes like charge transfer, diffusion, and capacitance at the electrode-electrolyte interface. From EIS data, the interfacial charge transfer resistance (Rct), which quantifies the kinetic barrier to electron transfer at the interface, can be determined.

A study on the AC conductivity of bulk Tin(IV) phthalocyanine dichloride in pellet form has been conducted, providing insights into its dielectric properties and charge hopping mechanism. science.gov However, specific studies utilizing EIS to determine the interfacial charge transfer resistance for SnPcCl₂ at an electrode-electrolyte interface were not identified in the performed literature search.

Conductivity Studies in Thin Films and Bulk Materials

The electrical conductivity of Tin(IV) phthalocyanine dichloride is a key parameter that is significantly influenced by factors such as temperature and the physical form of the material, whether as a bulk crystal or a thin film. researchgate.networldwidejournals.com

The dark conductivity of SnPcCl₂ thin films has been systematically investigated through temperature-dependent current-voltage (J-V) characteristics. researchgate.netiaea.org In vacuum-deposited amorphous thin films, the electron transport is observed to be bulk-limited. At low applied voltages, the current-voltage relationship is linear, following Ohm's law (J ∝ V). This Ohmic region provides the basis for determining the temperature-dependent dark conductivity. researchgate.netiaea.org

Studies on SnPcCl₂ thin films prepared by thermal evaporation techniques have also explored their electrical conductivity. worldwidejournals.com By applying silver electrodes to create Ohmic contacts, the conductivity can be measured across a range of temperatures (e.g., 323–538 K). worldwidejournals.com The relationship between conductivity (σ) and temperature (T) often follows the Arrhenius equation, allowing for the determination of activation energies for the conduction process. worldwidejournals.com

Arrhenius plots of ln(σ) versus 1000/T for SnPcCl₂ thin films have revealed two distinct linear regions with different slopes. worldwidejournals.com This indicates a change in the dominant conduction mechanism at a certain temperature, with each region having a different activation energy. These activation energies correspond to trap levels within the forbidden energy gap that control the conduction process. worldwidejournals.com

While specific photoconductivity data for SnPcCl₂ is not extensively detailed in the provided search results, the study of related phthalocyanine pigments shows that photocarrier generation is a complex process. imaging.org Generally, upon illumination, these materials absorb photons, leading to the creation of excitons (electron-hole pairs). The dissociation of these excitons into free charge carriers, often influenced by an external electric field, results in an increase in conductivity, known as photoconductivity. imaging.org The efficiency of this process is a critical factor in the performance of optoelectronic devices. imaging.orgrsc.org

Table 1: Activation Energies for Dark Conductivity in SnPcCl₂ Thin Films This interactive table summarizes the activation energies determined from Arrhenius plots for Tin(IV) phthalocyanine dichloride thin films, indicating different conduction mechanisms at various temperature ranges.

| Temperature Region | Activation Energy (eV) | Conduction Mechanism Implication |

| High Temperature | E_a1 | Corresponds to intrinsic or deep trap-level conduction |

| Low Temperature | E_a2 | Corresponds to hopping conduction or shallow trap-levels |

| Note: Specific values for Ea1 and Ea2 are dependent on the film's morphology and preparation conditions. The change in slope on the Arrhenius plot signifies a transition between these mechanisms. worldwidejournals.com |

Charge carrier mobility is a crucial parameter for assessing the performance of semiconductor materials in electronic devices. fluxim.comwikipedia.org For SnPcCl₂ thin films, electron mobility has been determined using the space-charge-limited current (SCLC) model. researchgate.netiaea.org

In studies of amorphous SnPcCl₂ thin films, as the voltage is increased, the current transitions from the Ohmic region to a trap-free space-charge-limited current (TFSCLC) region, where the current density is proportional to the square of the voltage (J ∝ V²). researchgate.netiaea.org The Mott-Gurney law for this TFSCLC region allows for the direct measurement of the free-electron mobility (μ). fluxim.com

Investigations on electron-only devices fabricated with amorphous SnPcCl₂ have shown that this method provides a reliable way to measure the electron mobility as a function of both electric field and temperature. researchgate.netiaea.org The zero-field electron mobility for these films at room temperature (293 K) was found to be as high as (1.8 ± 0.3) × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netiaea.org The mobility was observed to follow the predictions of the Gaussian disorder model, which is common for disordered organic semiconductors. researchgate.netiaea.org

Table 2: Electron Mobility in Amorphous SnPcCl₂ Thin Films This interactive table presents the measured electron mobility for amorphous Tin(IV) phthalocyanine dichloride thin films at room temperature.

| Parameter | Value | Method of Determination | Temperature |

| Zero-field electron mobility (μ₀) | (1.8 ± 0.3) × 10⁻⁴ cm² V⁻¹ s⁻¹ | Trap-Free Space-Charge-Limited Current (TFSCLC) | 293 K |

| This value represents the mobility of electrons in the absence of an external electric field and is a key indicator of the material's intrinsic charge transport capability. researchgate.netiaea.org |

Photoelectrochemical Investigations of Charge Separation and Transport

Photoelectrochemical studies provide insight into the processes that occur upon light absorption, specifically the generation and subsequent movement of charge carriers. For Tin(IV) phthalocyanine dichloride, flash photolysis has been a key technique to probe these dynamics. capes.gov.br

When SnPcCl₂ is irradiated with light of an appropriate wavelength (e.g., ~640 nm), it absorbs the energy and forms its lowest-lying triplet excited state, (³ππ*)Sn(pc)Cl₂. capes.gov.br This excited state has a relatively short half-life of approximately 40 microseconds. capes.gov.br

The fate of this triplet state is central to the material's photoelectrochemical behavior. In the presence of an electron acceptor like para-dinitrobenzene, the excited SnPcCl₂ can be quenched. capes.gov.br This quenching process involves the transfer of an electron, leading to the formation of a Sn(IV) phthalocyanine radical cation. This radical species is not stable and undergoes a rapid isomerization process within the microsecond timescale to form a Sn(III) complex. capes.gov.br

Further studies have explored the reduction of the SnPcCl₂ complex. When reacting with a strong reducing agent such as decamethylcobaltocene, the Sn(IV) phthalocyanine is reduced. nih.gov This reduction results in the formation of a complex where the additional negative charge is delocalized over the entire phthalocyanine (Pc) macrocycle. nih.gov This charge delocalization has a pronounced effect on the electronic structure of the molecule, evidenced by a strong blue shift in both the Soret and Q-bands of its absorption spectrum. nih.gov These investigations highlight the ability of the SnPcCl₂ macrocycle to accept and delocalize electrons, a fundamental aspect of charge separation and transport in n-type semiconductor applications. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. science.gov It offers a balance of computational cost and accuracy, making it suitable for large molecules like phthalocyanines. science.gov

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. science.govnih.gov For metallophthalocyanines, DFT methods, particularly with functionals like BP86, are known to provide highly accurate geometries that agree well with experimental X-ray diffraction data. acs.org

In its optimized geometry, SnPcCl₂ exhibits a D₄h symmetry, with the tin atom centrally located in the plane of the four isoindole nitrogen atoms. The two chloride ligands are positioned axially, perpendicular to the phthalocyanine macrocycle. The optimization process refines bond lengths and angles to their most stable values. Experimental data, which DFT calculations aim to reproduce, show that the tin atom in SnIVCl₂Pc²⁻ is positioned precisely within the 24-atom plane of the macrocycle. rsc.org

Key bond lengths obtained from such studies provide a quantitative description of the molecular structure.

| Bond | Typical Bond Length (Å) |

|---|---|

| Sn-N(pyrrole) | 2.054 |

| Sn-Cl | ~2.43 (Estimated) |

| C-N(imine) | 1.334 |

| C-N(pyrrole) | 1.375 |

Note: The Sn-N and C-N bond lengths are based on experimental X-ray diffraction data for SnIVCl₂Pc²⁻, which serves as a benchmark for optimized calculations. rsc.org The Sn-Cl bond length is an estimate based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net The energy difference between these two orbitals is known as the HOMO-LUMO gap, a critical parameter that influences the molecule's electronic and optical properties.

For SnPcCl₂, DFT calculations show that both the HOMO and LUMO are delocalized over the π-conjugated system of the phthalocyanine backbone, with minimal contribution from the central tin atom or the axial chlorine ligands. benoitlessard.ca The LUMO and LUMO+1 orbitals are nearly degenerate, a characteristic feature of D₄h metallophthalocyanines. acs.orgbenoitlessard.ca The energies of these frontier orbitals determine the molecule's ionization potential and electron affinity.

Calculations at the B3LYP/6-31G(d) level provide specific energy values for these key orbitals. benoitlessard.ca

| Molecular Orbital | Calculated Energy (eV) |

|---|---|

| HOMO | -6.04 |

| LUMO | -3.74 |

| LUMO+1 | -3.73 |

| HOMO-LUMO Gap | 2.30 |

Data sourced from calculations by Sutton et al. (2018). benoitlessard.ca

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution across a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule and color-coding the results. libretexts.orgkyoto-u.ac.jp Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. kyoto-u.ac.jpresearchgate.net

For SnPcCl₂, the MEP map would reveal a distinct charge distribution. The highest electron density (negative potential) is expected to be localized around the electronegative nitrogen atoms of the macrocycle's inner core and, most prominently, on the two axial chlorine atoms. The delocalized π-electron cloud of the phthalocyanine ring also contributes to the negative potential of the macrocycle face. Conversely, the central tin atom, being less electronegative than the atoms it is bonded to, would exhibit a degree of positive potential. The hydrogen atoms on the periphery of the benzene (B151609) rings would also represent areas of positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of molecules in their excited states, such as their response to light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgjoaquinbarroso.com It is an extension of DFT that can predict electronic excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption bands. science.gov

The electronic absorption spectrum of metallophthalocyanines is characterized by two main features: the intense Soret band (or B-band) in the near-UV region and the Q-band in the visible region. TD-DFT calculations can predict the energies of the electronic transitions that give rise to these bands. For SnPcCl₂, the prominent Q-band arises primarily from the electronic transition from the HOMO to the nearly degenerate LUMO and LUMO+1 orbitals (a π-π* transition). acs.org

Experimental measurements for SnPcCl₂ show a Soret band around 381 nm and a Q-band with a maximum at approximately 740 nm. rsc.org TD-DFT calculations successfully predict these transitions. For instance, calculations have determined the vertical transition energy for the main Q-band, which aligns well with experimental observations. benoitlessard.ca Functionals like CAM-B3LYP are often noted for their accuracy in predicting the excitation energies of such systems. nih.govresearchgate.net

| Transition | Primary Orbital Contribution | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Experimental Wavelength (nm) |

|---|---|---|---|---|

| Q-band | HOMO → LUMO/LUMO+1 | 1.81 | ~685 | ~740 |

Calculated data sourced from Sutton et al. (2018) benoitlessard.ca and experimental data from Konarev et al. (2016). rsc.org

While absorption is a vertical excitation from the ground state geometry, emission (fluorescence) occurs from the relaxed geometry of the excited state. joaquinbarroso.com To calculate the emission energy, a geometry optimization must be performed on the potential energy surface of the first singlet excited state (S1). joaquinbarroso.comresearchgate.net This is a more computationally demanding task than a ground state optimization. joaquinbarroso.com

The geometry of SnPcCl₂ in the S1 excited state is expected to be slightly different from its ground state geometry. The π-π* nature of the HOMO-LUMO transition involves moving electron density within the delocalized system of the macrocycle. This can lead to subtle changes in the C-C and C-N bond lengths within the ring and a potential slight elongation of the Sn-N coordination bonds. Once the optimized geometry of the S1 state is found, a single-point energy calculation gives the emission energy, which is characteristically lower (red-shifted) than the absorption energy. This difference between the absorption and emission maxima is known as the Stokes shift.

Theoretical and Computational Chemistry Investigations of Tin Iv Phthalocyanine Dichloride

Theoretical and computational chemistry provides powerful tools to investigate the properties of Tin(IV) phthalocyanine (B1677752) dichloride (SnPcCl₂), offering insights that complement experimental findings. These methods allow for the detailed exploration of its electronic structure, intermolecular interactions, bonding characteristics, and charge transport properties at an atomic and molecular level.

Advanced Functional Applications in Photonic, Electronic, and Catalytic Systems

Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSC)

Phthalocyanines are highly valued in solar cell research due to their strong absorption in the red and near-infrared regions of the solar spectrum, coupled with excellent chemical and thermal stability. uef.fiucsd.edu These properties are crucial for the development of efficient and durable photovoltaic devices.

Role as Photoactive Layer and Charge Generation Material

Tin(IV) phthalocyanine (B1677752) dichloride (SnCl₂Pc) is investigated as an n-type organic semiconductor, a class of materials that conduct negative charge carriers (electrons). fishersci.se This characteristic is fundamental to its function in organic solar cells. In a typical bilayer or bulk heterojunction organic photovoltaic device, a p-type (hole-transporting) material is paired with an n-type (electron-transporting) material. When light is absorbed by the photoactive layer, it creates an exciton (B1674681) (a bound electron-hole pair). For charge generation to occur, this exciton must diffuse to the interface between the donor (p-type) and acceptor (n-type) materials, where it dissociates into a free electron and a free hole. These free charges are then transported through their respective materials to the electrodes, generating a photocurrent.

Research on thin films of SnCl₂Pc has elucidated its charge transport properties. Studies of vacuum-deposited amorphous films show that electron transport is bulk-limited. porphyrin-laboratories.com At low voltages, the current-voltage relationship is ohmic (current proportional to voltage), while at higher voltages, it transitions to a trap-free space-charge-limited current (TFSCLC), where the current is proportional to the square of the voltage. porphyrin-laboratories.com This TFSCLC behavior allows for the direct measurement of electron mobility. The zero-field electron mobility for amorphous SnCl₂Pc at room temperature has been measured to be as high as (1.8 ± 0.3) x 10⁻⁴ cm² V⁻¹ s⁻¹. porphyrin-laboratories.com This intrinsic mobility, while modest compared to inorganic semiconductors, is significant for an organic material and confirms its potential for use in the active layer of electronic devices like solar cells.

Interfacial Engineering for Enhanced Performance

The performance of organic solar cells is critically dependent on the interface between the different layers of the device. Interfacial engineering aims to optimize these contact points to improve charge separation, transport, and extraction, while minimizing recombination losses. For phthalocyanine-based solar cells, several strategies are employed.

One key aspect is controlling the morphology of the active layer. The arrangement and crystallinity of the phthalocyanine molecules can significantly impact charge mobility. fishersci.se For instance, the use of a templating or inducing layer between the dielectric and the active phthalocyanine layer can promote favorable growth and reduce charge traps, enhancing device performance. nih.gov

Another crucial area of interfacial engineering is energy-level alignment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the donor, acceptor, and adjacent layers must be appropriately aligned to ensure efficient charge transfer and a high open-circuit voltage (Voc). In phthalocyanine-based cells, this is often achieved by selecting appropriate materials or by introducing interfacial dipole layers that can tune the work function of the electrodes or the energy levels of the transport layers. yildiz.edu.trdergipark.org.tr While specific studies on interfacial engineering for SnCl₂Pc are limited, the principles derived from other metallophthalocyanines, such as chloroaluminum phthalocyanine (ClAlPc), are directly applicable. For example, the nonplanar structure of ClAlPc can disrupt crystal packing in blended films, leading to an amorphous active layer that can still yield efficient devices with an enhanced Voc due to a lower HOMO energy level. yildiz.edu.tr

Photodynamic Therapy (PDT) Research (excluding dosage and administration)

Photodynamic therapy is a non-invasive therapeutic strategy being investigated for various malignancies. rsc.orgtubitak.gov.tr The treatment involves a photosensitizer, light of a specific wavelength, and molecular oxygen. When the photosensitizer is activated by light, it transfers energy to surrounding oxygen molecules, producing highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to target cells. tubitak.gov.trstrem.com Phthalocyanines are considered excellent second-generation photosensitizers due to their strong light absorption in the tissue-penetrating red spectral region and high efficiency in generating ROS. uef.fistrem.com

Singlet Oxygen Generation Efficiency and Mechanism

The efficacy of a photosensitizer in PDT is largely determined by its singlet oxygen quantum yield (ΦΔ), which measures the number of singlet oxygen molecules generated per absorbed photon. mdpi.com The mechanism begins with the absorption of a photon, which excites the photosensitizer (e.g., SnCl₂Pc) from its ground state (S₀) to a short-lived singlet excited state (S₁). The molecule can then undergo intersystem crossing to a more stable, long-lived triplet excited state (T₁). It is from this triplet state that the energy transfer to ground-state molecular oxygen (³O₂) occurs, producing cytotoxic singlet oxygen (¹O₂).

Flash photolysis studies on Sn(IV) phthalocyanine dichloride have shown that irradiation generates a triplet state with a half-life of approximately 40 microseconds, confirming the formation of the necessary precursor for singlet oxygen production. researchgate.net While the specific ΦΔ for SnCl₂Pc is not widely reported, comparative data from other metallophthalocyanines provide valuable context. The choice of the central metal ion significantly influences the ΦΔ. Heavy atoms like indium are known to increase intersystem crossing, leading to higher singlet oxygen yields. mdpi.com The solvent also plays a crucial role, with values in DMSO often being higher than in other solvents. strem.com

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|

| Unsubstituted ZnPc | 0.56 - 0.67 | strem.comnih.gov |

| Functionalized ZnPc | 0.76 | strem.com |

| Cationic Indium Pc | 0.61 | nih.gov |

| Functionalized Indium Pc (InClPc) | > Unsubstituted ZnPc | mdpi.com |

| Silicon Pc (Pc 4) | 0.20 | uef.fi |

Photo-Induced Cytotoxicity Research (excluding dosage)

The generation of singlet oxygen by an activated photosensitizer leads to irreversible cell damage and death. tubitak.gov.tr Research into photo-induced cytotoxicity investigates the mechanisms and efficacy of this process in cancer cell lines. Upon illumination, the highly reactive singlet oxygen, with its short lifetime, reacts with nearby cellular components, including lipids, proteins, and nucleic acids, disrupting cellular functions and integrity. strem.com This damage can trigger various cell death pathways, including apoptosis (programmed cell death) and necrosis.